TAAR1 Agonism: 7.3-Fold Species Selectivity Window (Mouse EC50 410 nM vs. Human EC50 3,000 nM)
1-(4-Chlorophenyl)cyclopropanamine exhibits species-selective TAAR1 agonism, with an EC50 of 410 nM at mouse TAAR1 and a substantially lower potency of 3,000 nM at human TAAR1, yielding a 7.3-fold selectivity window [1]. This contrasts with the 4-fluoro analog (1-(4-fluorophenyl)cyclopropanamine), which lacks documented TAAR1 activity in curated databases, and with the 4-methyl analog, for which no TAAR1 binding data has been reported. The TAAR5 off-target activity for the target compound is negligible (EC50 > 10,000 nM), further supporting its selectivity profile [1].
| Evidence Dimension | TAAR1 agonism potency (EC50) |
|---|---|
| Target Compound Data | Mouse TAAR1: EC50 = 410 nM; Human TAAR1: EC50 = 3,000 nM; Mouse TAAR5: EC50 > 10,000 nM |
| Comparator Or Baseline | 4-Fluoro analog: No reported TAAR1 activity; 4-Methyl analog: No reported TAAR1 binding data |
| Quantified Difference | 7.3-fold species selectivity (mouse vs. human); >24-fold selectivity over TAAR5 |
| Conditions | HEK293 cells expressing mouse or human TAAR1; cAMP accumulation measured by BRET assay after 20 min |
Why This Matters
The documented 410 nM mouse TAAR1 EC50 provides a validated potency benchmark for preclinical CNS target engagement studies, whereas the 4-fluoro and 4-methyl analogs require de novo characterization before any cross-study comparisons can be made.
- [1] BindingDB. BDBM50227975 (CHEMBL4087775). Agonist activity at mouse TAAR1: EC50 = 410 nM; Human TAAR1: EC50 = 3.00E+3 nM; Mouse TAAR5: EC50 > 1.00E+4 nM. Assay: cAMP accumulation in HEK293 cells, BRET, 20 min. View Source
